
(5-Bromofuran-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H20BrNO4S and its molecular weight is 378.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Thermal Analysis
The compound of interest shares structural similarities with derivatives explored for their thermal stability and optical properties. For instance, a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, demonstrated stability in temperatures ranging from 20-170°C. This stability is crucial for materials used in high-temperature applications, indicating potential utility in environments requiring thermal resistance. The detailed structural analysis, including X-ray diffraction studies, confirmed the chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the intricate molecular interactions that contribute to its stability (Karthik et al., 2021).
Antimicrobial Activity
Derivatives similar to the compound have been synthesized and evaluated for their antimicrobial properties. A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed promising antibacterial and antifungal activities against pathogenic strains. These findings suggest potential applications in developing new antimicrobial agents, which could be crucial in the fight against resistant microbial strains. The structure-activity relationship, as illuminated by these derivatives, provides a foundation for further investigation into the compound's utility in antimicrobial treatments (Mallesha & Mohana, 2014).
Enzyme Inhibition and Therapeutic Potential
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which resemble the core structure of the compound , displayed significant enzyme inhibitory activity. One particular derivative showed exceptional inhibition against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications, especially in conditions like Alzheimer's disease where enzyme dysfunction is a key factor. The cytotoxicity assessment further supported their potential as safe therapeutic agents, underscoring the importance of such derivatives in medicinal chemistry (Hussain et al., 2017).
Antibacterial and Antifungal Efficacy
The synthesis and subsequent analysis of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which share a bromofuran moiety with the compound under discussion, revealed notable antibacterial activity against a range of bacterial families. This study highlights the potential of bromofuran-containing compounds in developing new antibacterial agents, which could be crucial in addressing the global challenge of antibiotic resistance. The specific interactions and structural features contributing to this activity merit further exploration to fully harness these compounds' therapeutic potential (Authors not listed, 2020).
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-10(2)9-21(18,19)11-5-7-16(8-6-11)14(17)12-3-4-13(15)20-12/h3-4,10-11H,5-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNVJYTIVCPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
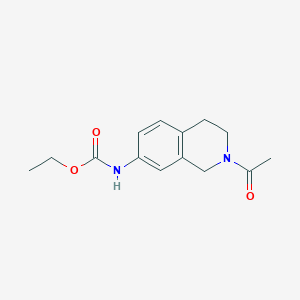
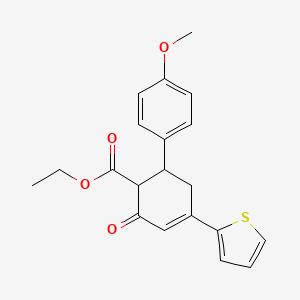
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2388391.png)
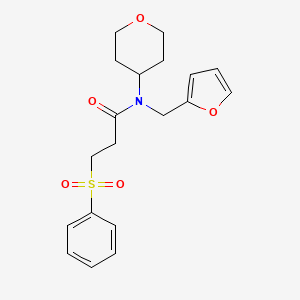
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)
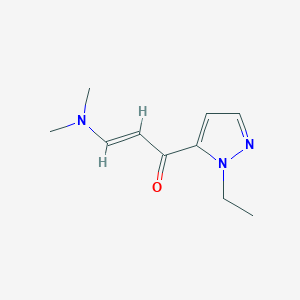
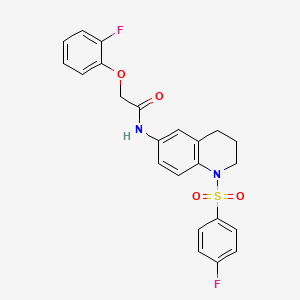
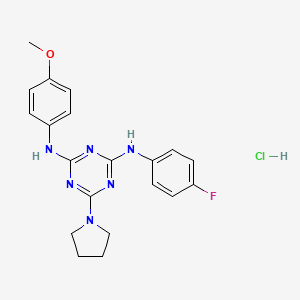
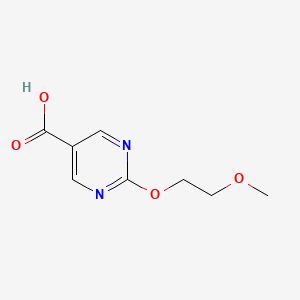
![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)
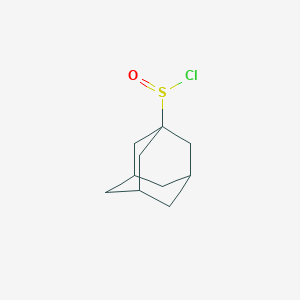

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)
![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
